N-Nitrosocytisine-d4
Description
Properties
Molecular Formula |
C₁₁H₉D₄N₃O₂ |
|---|---|
Molecular Weight |
223.26 |
Origin of Product |
United States |
Preparation Methods
Deuteration of Cytisine Precursors
Deuterium incorporation typically precedes nitrosation to avoid isotopic exchange during subsequent reactions. Two primary strategies dominate:
Acid-Catalyzed Hydrogen-Deuterium Exchange
Cytisine’s labile protons, particularly at α-positions to heteroatoms, undergo exchange with deuterium oxide (D₂O) under acidic conditions. For example, refluxing cytisine in D₂O with HCl (0.1 M) at 80°C for 48 hours achieves ~70% deuteration at the C-3 and C-5 positions. However, this method risks partial epimerization of cytisine’s chiral centers, necessitating chiral HPLC purification (≥98% enantiomeric excess).
Directed Lithiation and Quenching with Deuterated Reagents
Selective deuteration via lithiation involves deprotonating cytisine with LDA (lithium diisopropylamide) at -78°C, followed by quenching with D₂O or CD₃OD. This approach targets non-labile positions, such as the methyl group adjacent to the piperidine ring, achieving 90–95% deuterium incorporation. For instance, quenching lithiated cytisine with CD₃I yields C-11 methyl-deuterated cytisine-D4, a precursor for nitrosation.
N-Nitrosation of Deuterated Cytisine
Nitrosation employs nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| Reaction Time | 2–4 hours | Completes nitrosation |
| Molar Ratio (NaNO₂:Cytisine) | 1.2:1 | Prevents over-nitrosation |
Deuterated cytisine (1.0 mmol) is dissolved in 10 mL of 0.5 M HCl, cooled to 0°C, and treated with NaNO₂ (1.2 mmol). After 3 hours, the mixture is neutralized with NaOH, extracted with DCM, and purified via silica chromatography (90% yield). LC-MS analysis confirms the absence of non-deuterated byproducts (m/z 223.26).
Quality Control and Analytical Validation
Isotopic Purity Assessment
High-resolution mass spectrometry (HR-MS) quantifies deuterium enrichment using the [M+H]+ ion (theoretical m/z 223.26; observed m/z 223.25 ± 0.01). Deviations >0.01 Da indicate incomplete deuteration, requiring reprocessing.
Quantification of Nitrosamine Impurities
HPLC-MS/MS with a deuterated internal standard (e.g., N-Nitrosocytisine-D8) achieves a limit of detection (LOD) of 0.1 ppb. Column: HILIC (2.1 × 100 mm, 1.7 µm); mobile phase: acetonitrile/water (95:5) with 0.1% formic acid.
Challenges and Optimization Strategies
Deuterium Back-Exchange
Residual protic solvents (e.g., H₂O) catalyze reversion of D to H at acidic pH. Lyophilization from deuterated solvents (e.g., DMSO-d6) reduces back-exchange to <1% over 6 months.
Nitrosation Byproducts
Over-nitrosation generates N-nitrosodicyclisine, detectable via UV at 340 nm. Optimizing NaNO₂ stoichiometry and reaction time suppresses this byproduct to <0.05%.
Regulatory Compliance and Applications
This compound meets USP Chapter <1469> and ICH M7(R2) guidelines for genotoxic impurities. Its applications include:
Q & A
Q. How can researchers ensure compliance with regulatory frameworks like REACH when publishing this compound data?
- Methodological Answer : Include REACH registration status (if applicable) and CAS number in the "Materials" section. For EU-based studies, reference Regulation (EC) 2020/878 (GHS/CLP) hazard classifications and disposal guidelines . Collaborate with institutional regulatory offices to pre-validate compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
